N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a thiazolo[5,4-b]pyridine core fused to a phenyl ring, which is further substituted with a benzenesulfonamide group. Its structure combines rigidity from the bicyclic thiazolo-pyridine system with the hydrogen-bonding capabilities of the sulfonamide moiety, making it a promising candidate for therapeutic development.
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c22-25(23,15-8-2-1-3-9-15)21-14-7-4-6-13(12-14)17-20-16-10-5-11-19-18(16)24-17/h1-12,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMMFIYPLDBCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the following steps :
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a thiazole derivative with a pyridine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper.
Introduction of Benzenesulfonamide Group: The thiazolo[5,4-b]pyridine intermediate is then reacted with a benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.
Industrial Production Methods
Industrial production of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions can be catalyzed by acids or bases.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Key Structural and Functional Differences
a. Core Heterocycle Variations
- Thiazolo[5,4-b]pyridine vs. This rigidity may improve binding to kinases like PI3Kα by stabilizing the active conformation.
- Pyridone vs.
b. Sulfonamide Substituent Effects
- Electron-Withdrawing Groups: Compounds like 19b (2-chloro-4-fluorophenyl sulfonamide) exhibit nanomolar IC50 values for PI3Kα, suggesting that electron-withdrawing substituents enhance binding affinity . The target compound’s unsubstituted benzenesulfonamide may trade potency for broader selectivity.
- Bulkier Groups : The 1-naphthamide group in Compound 4 () replaces sulfonamide entirely, likely shifting the mechanism of action toward intercalation or protein-protein interaction inhibition .
c. Pharmacophore Additions
- Thioureido Linkers: Quinoxaline derivatives () incorporate thioureido groups, which may chelate metal ions or form additional hydrogen bonds, albeit with reduced potency (micromolar IC50) compared to sulfonamide-focused designs .
- Fluorine Substituents : Fluorinated analogues (e.g., ) improve lipophilicity and membrane permeability, a feature absent in the target compound but critical for blood-brain barrier penetration in CNS-targeted therapies .
Structure-Activity Relationship (SAR) Insights
- Sulfonamide Necessity : Removal of the sulfonamide group (e.g., Compound 4 in ) abolishes PI3K inhibitory activity, underscoring its role in binding the kinase’s ATP pocket .
- Heterocycle Rigidity: Thiazolo[5,4-b]pyridine derivatives show superior PI3Kα inhibition compared to flexible analogues like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide, emphasizing the importance of conformational restraint .
- Substituent Optimization : Halogenation (e.g., 19b’s 2-chloro-4-fluorophenyl) enhances potency by 10-fold compared to unsubstituted benzenesulfonamide, likely through hydrophobic interactions and reduced off-target binding .
Enzymatic and Cellular Activity Comparison
Note: The target compound’s benzenesulfonamide may exhibit isoform selectivity distinct from 19a’s broad PI3K inhibition.
Biological Activity
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various cellular processes including growth, proliferation, and survival. This article delves into the biological activity of this compound, summarizing key findings from recent research.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine moiety linked to a phenyl group and a benzenesulfonamide group. The structural formula is represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 252.32 g/mol
- CAS Number : 12329856
The biological activity of this compound primarily involves its role as a selective inhibitor of the PI3K family of enzymes. Research has shown that this compound exhibits potent inhibitory effects on PI3Kα, PI3Kγ, and PI3Kδ isoforms with nanomolar IC values, while showing significantly reduced activity against PI3Kβ (approximately 10-fold lower) .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that the sulfonamide group is critical for the inhibitory activity against PI3K. Variations in the substituents on the thiazolo[5,4-b]pyridine scaffold significantly affect potency. For example:
- Replacement of the pyridyl group with a phenyl group resulted in a drastic decrease in activity (IC increased to 501 nM).
- The presence of electron-deficient aryl groups enhances the interaction with Lys802 in the active site of PI3Kα, contributing to stronger binding and inhibition .
Antimicrobial Activity
In addition to its role as a PI3K inhibitor, compounds structurally related to this compound have been evaluated for antimicrobial properties. For instance, certain thiazolopyridine derivatives exhibited significant antimicrobial activity against various pathogenic bacteria and fungi, indicating potential therapeutic applications in infectious diseases .
Cytotoxicity Studies
Cytotoxicity assays using MTT demonstrated that derivatives related to this compound show promising results against cancer cell lines. Notably, some derivatives displayed IC values lower than those of standard chemotherapeutic agents like doxorubicin, highlighting their potential as anticancer agents .
Case Studies and Experimental Findings
- Enzymatic Inhibition : A study reported that this compound inhibited PI3Kα with an IC value of 3.6 nM. This high potency suggests its potential use in targeting diseases where PI3K signaling is dysregulated .
- Molecular Docking Studies : Molecular docking simulations revealed that the compound fits well into the ATP binding pocket of PI3Kα, forming critical hydrogen bonds with key residues such as Val851 and Lys802. These interactions are essential for its inhibitory effect .
Summary Table of Biological Activities
| Activity Type | Observed Effect | IC Value |
|---|---|---|
| PI3Kα Inhibition | Potent inhibition | 3.6 nM |
| PI3Kβ Inhibition | Reduced inhibition | ~10-fold higher than PI3Kα |
| Antimicrobial Activity | Moderate to potent against bacteria | Varies by derivative |
| Cytotoxicity | Significant against cancer cell lines | < Doxorubicin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
